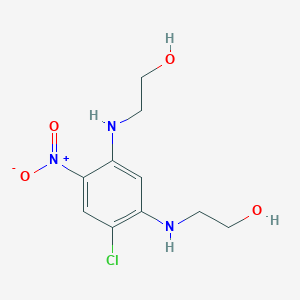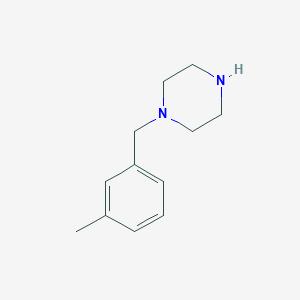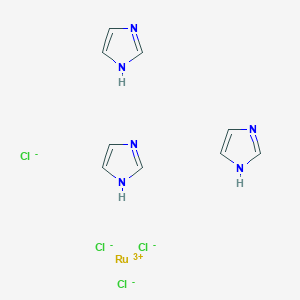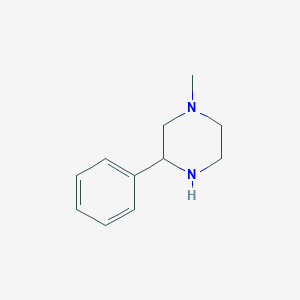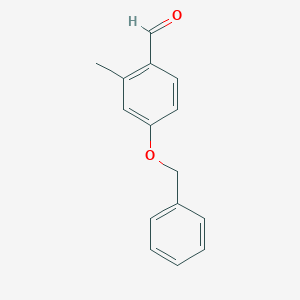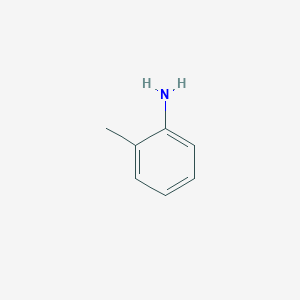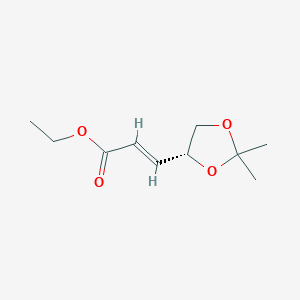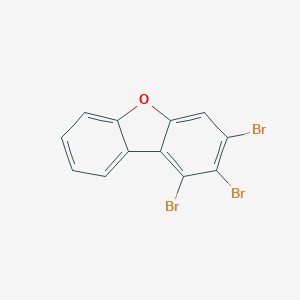
1,2,3-Tribromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tribromo-dibenzofuran (TBDF) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a halogenated aromatic compound that is widely used in various fields such as pharmaceuticals, agrochemicals, and material science. TBDF is a highly reactive compound that is synthesized through various methods.
Mécanisme D'action
1,2,3-Tribromo-dibenzofuran has a unique mechanism of action. It is a halogenated compound that can undergo various reactions such as electrophilic aromatic substitution and nucleophilic addition. 1,2,3-Tribromo-dibenzofuran can also undergo radical reactions due to the presence of bromine atoms. The reactivity of 1,2,3-Tribromo-dibenzofuran makes it an important compound in various fields.
Effets Biochimiques Et Physiologiques
1,2,3-Tribromo-dibenzofuran has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial activity against various bacteria and fungi. 1,2,3-Tribromo-dibenzofuran has also been shown to have antitumor activity against various cancer cell lines. The mechanism of action of 1,2,3-Tribromo-dibenzofuran in these activities is not fully understood and requires further research.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3-Tribromo-dibenzofuran has various advantages and limitations for lab experiments. The advantages of 1,2,3-Tribromo-dibenzofuran include its high reactivity, high yield, and availability. The limitations of 1,2,3-Tribromo-dibenzofuran include its toxicity and the need for careful handling. 1,2,3-Tribromo-dibenzofuran should be handled in a fume hood and with appropriate personal protective equipment.
Orientations Futures
There are various future directions for 1,2,3-Tribromo-dibenzofuran research. One direction is to investigate the mechanism of action of 1,2,3-Tribromo-dibenzofuran in antimicrobial and antitumor activities. Another direction is to explore the potential of 1,2,3-Tribromo-dibenzofuran in material science and its applications in the synthesis of polymers and liquid crystals. The development of new synthetic methods for 1,2,3-Tribromo-dibenzofuran is also an area of future research.
Conclusion:
In conclusion, 1,2,3-Tribromo-dibenzofuran is a unique compound that has gained significant attention in scientific research. Its high reactivity and availability make it an important compound in various fields such as pharmaceuticals, agrochemicals, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1,2,3-Tribromo-dibenzofuran have been discussed in this paper. Further research is required to fully understand the potential of 1,2,3-Tribromo-dibenzofuran in various fields.
Méthodes De Synthèse
1,2,3-Tribromo-dibenzofuran is synthesized through the bromination of dibenzofuran. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction is usually carried out under mild conditions, and the yield of 1,2,3-Tribromo-dibenzofuran is high. The purity of 1,2,3-Tribromo-dibenzofuran can be improved through recrystallization.
Applications De Recherche Scientifique
1,2,3-Tribromo-dibenzofuran has various scientific research applications. It is used as a starting material in the synthesis of various pharmaceutical compounds. 1,2,3-Tribromo-dibenzofuran is also used in the synthesis of agrochemicals such as herbicides and fungicides. In material science, 1,2,3-Tribromo-dibenzofuran is used as a building block in the synthesis of polymers and liquid crystals.
Propriétés
Numéro CAS |
103456-41-3 |
|---|---|
Nom du produit |
1,2,3-Tribromo-dibenzofuran |
Formule moléculaire |
C12H5Br3O |
Poids moléculaire |
404.88 g/mol |
Nom IUPAC |
1,2,3-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-7-5-9-10(12(15)11(7)14)6-3-1-2-4-8(6)16-9/h1-5H |
Clé InChI |
XDHQNCQRLUFFIB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Br |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C(=C(C=C3O2)Br)Br)Br |
Synonymes |
TRIBROMODIBENZOFURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



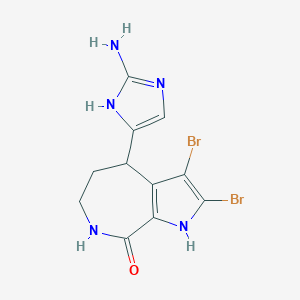
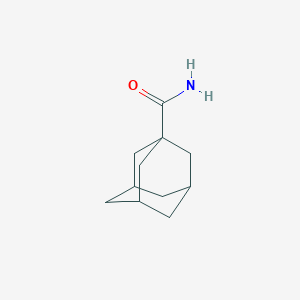
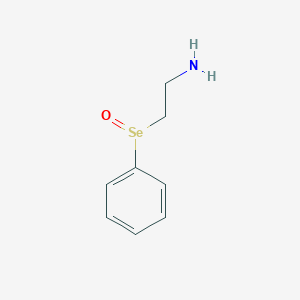
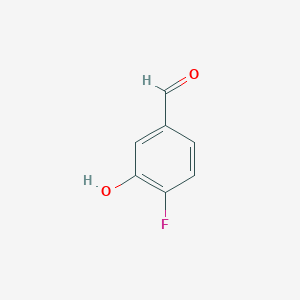
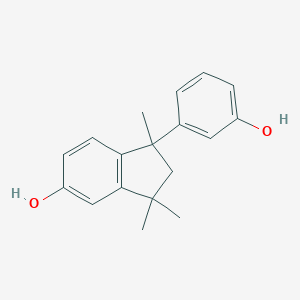
![11-Hydroxy-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B26547.png)

